molecular formula C19H12F2N2OS B2645334 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105211-87-7

3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2645334
CAS No.: 1105211-87-7
M. Wt: 354.37
InChI Key: RWKUVDZHELKPTM-UHFFFAOYSA-N
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Description

    Starting Materials: 3-fluorobenzyl bromide and 3-fluorophenylboronic acid.

    Reaction Conditions: The thienopyrimidinone core is subjected to Suzuki-Miyaura cross-coupling reactions using palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow chemistry techniques.

    Purification: Employing crystallization, chromatography, and recrystallization methods to achieve the desired purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core

      Starting Materials: Thiophene-2-carboxylic acid, urea, and appropriate catalysts.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thienopyrimidinone core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

    Enzyme Inhibition: Can act as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and drug development.

Medicine

    Anticancer Research: Potential use in developing anticancer drugs due to its ability to interfere with cellular pathways involved in cancer progression.

    Anti-inflammatory Agents: Shows promise in reducing inflammation, useful in treating inflammatory diseases.

Industry

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

    Agriculture: Potential use in developing agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: Similar core structure but different substitution patterns.

    Fluorobenzyl and Fluorophenyl Derivatives: Compounds with similar fluorine substitutions but different core structures.

Uniqueness

    Enhanced Stability: The presence of fluorine atoms increases the compound’s chemical stability.

    Biological Activity: The specific substitution pattern enhances its biological activity compared to other thienopyrimidinones.

    Versatility: Can be used in a wide range of applications, from medicinal chemistry to material science.

This detailed overview provides a comprehensive understanding of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUVDZHELKPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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